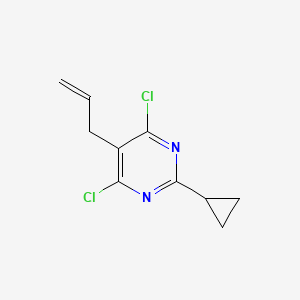
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- is a synthetic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to enhance yields and reduce byproducts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole derivatives: These compounds share a similar core structure but differ in their tautomeric form.
Other substituted indazoles: Compounds with different substituents on the indazole ring, such as halogens or alkyl groups.
Uniqueness
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
919108-87-5 |
|---|---|
Fórmula molecular |
C22H27N3O2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
3-ethoxy-2-ethyl-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c1-3-25-22(27-4-2)19-14-13-18(16-20(19)24-25)21(26)23-15-9-8-12-17-10-6-5-7-11-17/h5-7,10-11,13-14,16H,3-4,8-9,12,15H2,1-2H3,(H,23,26) |
Clave InChI |
YBLXIFUJHMLOES-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


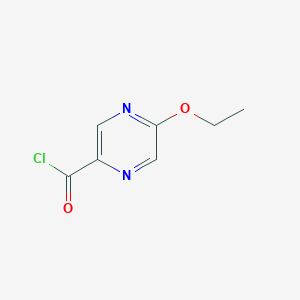

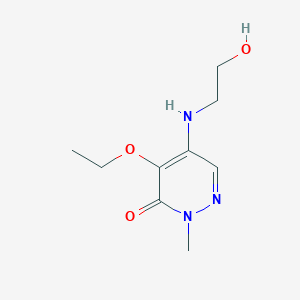
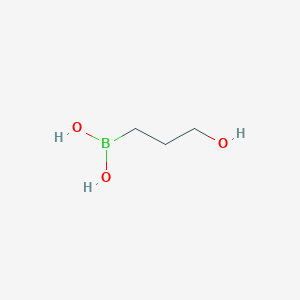

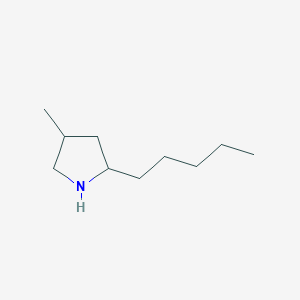

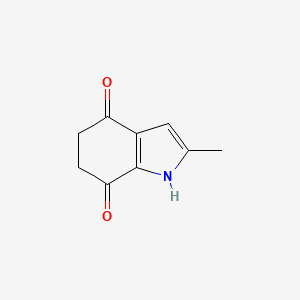
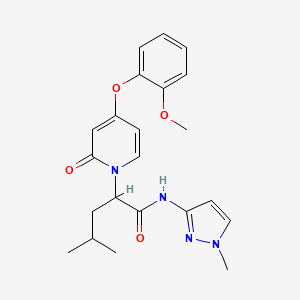
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)

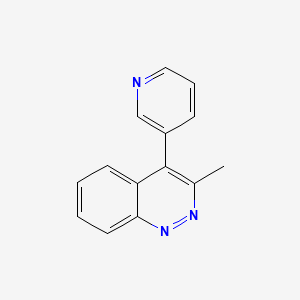
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
